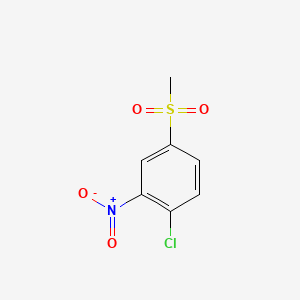

4-Chloro-3-nitrophenyl methyl sulfone

Overview

Description

4-Chloro-3-nitrophenyl methyl sulfone is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound is related to sulfones, which are known to be biologically active, and its derivatives have been explored for their reactivity and structural characteristics .

Synthesis Analysis

The synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide by activated nucleophilic displacement polymerization has been reported. This process involves heating the reactants in N-methyl-2-pyrrolidone at 200°C, resulting in a polymer that is soluble in aprotic solvents . Additionally, various alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives have been synthesized, with their structures confirmed by IR, NMR, and mass spectra .

Molecular Structure Analysis

The molecular structure of compounds related to 4-chloro-3-nitrophenyl methyl sulfone has been determined using techniques such as X-ray diffraction. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was elucidated, revealing that the closest molecules are paired with each other by their chlorine atoms, forming endless ribbons of paired associates .

Chemical Reactions Analysis

The reactivity of chloromethyl phenyl sulfone carbanion with various nitro-substituted compounds has been extensively studied. For example, it has been shown to replace hydrogen atoms ortho and para to the nitro group in o-nitrobenzophenone, while with p-nitrobenzophenone, it undergoes Darzens condensation followed by rearrangement and decarbonylation . In the case of nitroquinolines, the carbanion of chloromethyl phenyl sulfone leads to substitution products at specific positions, controlled by the interactions of the HOMO of the nucleophile with the LUMO of the substrate . Similar regioselectivity has been observed in reactions with 3-nitro-1,5-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-3-nitrophenyl methyl sulfone derivatives have been characterized using various spectroscopic methods. For instance, nitro-substituted polysulfide sulfone was analyzed by elemental analysis, IR and 1H-NMR spectroscopies, and viscometry . The spectral studies of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates revealed a linear relationship between the chemical shift values of the benzylic protons and the Hammett values of the substituents, indicating the influence of electronic effects on the chemical environment of the protons . Additionally, the crystal structure studies of related sulfones provide insights into the intermolecular interactions that influence the physical state and stability of these compounds .

Scientific Research Applications

Electrochemical Reactions

4-Chloro-3-nitrophenyl methyl sulfone, under electrochemical conditions, shows unique behavior due to its electron-withdrawing substituents. In a study by Pilard et al. (2001), it was found that the electrogenerated radical anions of such compounds do not undergo classic two-electron cleavage of the aliphatic carbon-sulfur bond. Instead, they participate in other reactions, such as forming p-nitrophenolate, which can be trapped as a p-nitrophenyl alkyl ether or protonated to yield p-nitrophenol (Pilard et al., 2001).

Synthesis of Nitro-Substituted Polymers

Dutta (2000) reported the synthesis of nitro-substituted polysulfide sulfone by reacting bis(4-chloro-3-nitro phenyl) sulfone with anhydrous sodium sulfide. This polymer, characterized by IR, NMR spectroscopy, and viscometry, is soluble in aprotic solvents, demonstrating its potential in material science applications (Dutta, 2000).

Antifungal Susceptibility

The antifungal properties of halogenated methyl sulfones, including bromodichloromethyl-4-chloro-3-nitrophenyl sulfone, were explored by Staniszewska et al. (2015). These compounds were found to inhibit cell growth, affect gene expression related to aspartic protease, and influence adhesion and filamentation in Candida albicans, revealing potential applications in antifungal therapies (Staniszewska et al., 2015).

Pesticidal Activity

A study by Borys et al. (2012) on the synthesis of tribromomethyl phenyl sulfone derivatives, including modifications with nitro groups, indicated their potential as novel pesticides. These compounds showed promise due to the incorporation of a halogenmethylsulfonyl moiety, a common feature in active herbicides and fungicides (Borys et al., 2012).

Polymer Synthesis

Kimura et al. (2000) explored the synthesis of polysulfide by reacting bis(4-chloro-3-nitrophenyl) sulfone with bis(4-mercaptophenyl) sulfide in various conditions. This study contributes to the field of polymer chemistry, particularly in the development of new types of polymers with unique properties (Kimura et al., 2000).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name |

1-chloro-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANTSGNTKWLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059147 | |

| Record name | Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-nitrophenyl methyl sulfone | |

CAS RN |

97-07-4 | |

| Record name | 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrophenyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrophenyl methyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(methylsulphonyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROPHENYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CL5F050J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

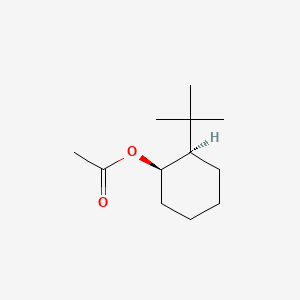

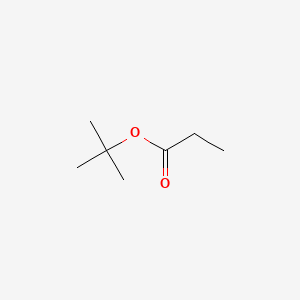

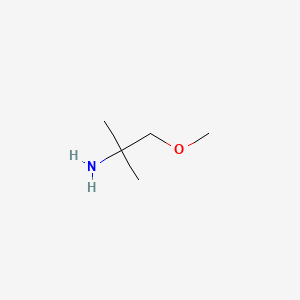

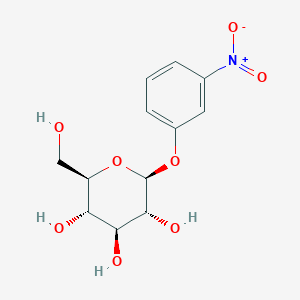

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

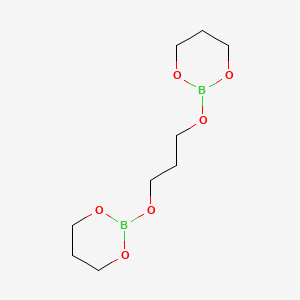

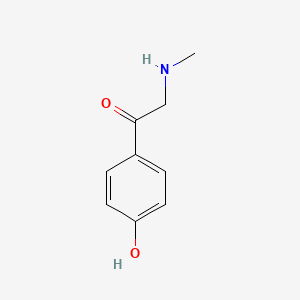

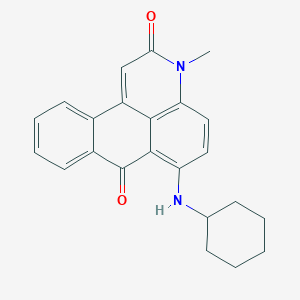

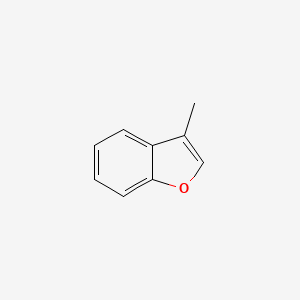

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)